3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione
Description
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylidene]pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8(14)12(9(2)15)7-10-3-5-11(6-4-10)13(16)17/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFGYWARVCXNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Condensation
The most widely reported method for synthesizing 3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione involves base-catalyzed condensation. In this approach, pentane-2,4-dione reacts with 4-nitrobenzaldehyde in the presence of a base such as piperidine or triethylamine. The reaction proceeds via enolate formation, where the base deprotonates the active methylene group of the diketone, generating a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, followed by dehydration to form the α,β-unsaturated diketone.
Typical Conditions:
- Solvent: Ethanol or methanol
- Catalyst: Piperidine (5 mol%)
- Temperature: Reflux (78–80°C for ethanol)
- Reaction Time: 4–6 hours
- Yield: 60–70%
The electron-withdrawing nitro group on the benzaldehyde enhances electrophilicity, accelerating the reaction. However, prolonged heating may lead to side products such as over-condensation or oxidation by-products.
Acid-Catalyzed Condensation
Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can also facilitate condensation. In this method, the acid coordinates to the carbonyl oxygen of 4-nitrobenzaldehyde, increasing its electrophilicity. Simultaneously, the diketone undergoes partial enolization, enabling nucleophilic attack.
Example Procedure:
A mixture of pentane-2,4-dione (1.0 equiv), 4-nitrobenzaldehyde (1.1 equiv), and AlCl₃ (0.2 equiv) in toluene is heated at 100°C for 4 hours. After cooling, the mixture is quenched with sodium bicarbonate, extracted with ethyl acetate, and purified via column chromatography.
Key Data:
Catalytic Approaches
Lewis Acid Catalysis
Transition metal catalysts, such as zinc oxide (ZnO) nanoparticles, have emerged as efficient alternatives. Nano-ZnO provides a high surface area, enhancing reaction rates and yields.
Optimized Protocol:
- Catalyst: Nano-ZnO (10 mg/mmol)
- Solvent: Solvent-free conditions
- Temperature: 80°C
- Time: 2 hours
- Yield: 85%
The solvent-free approach reduces waste and simplifies purification. Mechanistic studies suggest that ZnO activates the aldehyde via surface adsorption, promoting enolate formation and dehydration.
Ionic Liquid-Mediated Synthesis
Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as dual solvents and catalysts. Their high polarity stabilizes intermediates, while the BF₄⁻ anion acts as a weak base.
Conditions:
- Ionic Liquid: [BMIM][BF₄] (2 mL/mmol)
- Temperature: 90°C
- Time: 3 hours
- Yield: 78%
Green Chemistry Methods
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times by enabling rapid and uniform heating.
Procedure:
A mixture of pentane-2,4-dione (1.0 equiv), 4-nitrobenzaldehyde (1.05 equiv), and piperidine (5 mol%) in ethanol is irradiated at 100°C for 15 minutes.
Results:
Mechanochemical Synthesis
Ball milling avoids solvents entirely, leveraging mechanical energy to drive the reaction.
Parameters:
- Milling Time: 30 minutes
- Frequency: 30 Hz
- Yield: 72%
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) increase enolate stability but may hinder dehydration. Ethanol balances solubility and ease of water removal.
Temperature and Time
Higher temperatures (100–120°C) favor dehydration but risk decomposition. Optimal yields are achieved at 80–100°C with 2–4 hours of heating.
Mechanistic Pathway
- Enolate Formation: Base deprotonates pentane-2,4-dione at the α-position.
- Nucleophilic Attack: Enolate attacks the aldehyde carbonyl, forming a β-hydroxy diketone intermediate.
- Dehydration: Acid or heat removes water, yielding the conjugated enone.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Base-Catalyzed | Piperidine | Ethanol | 78 | 6 | 70 | Simple setup | Moderate yields |
| Acid-Catalyzed | AlCl₃ | Toluene | 100 | 4 | 75 | High purity | Corrosive catalyst |
| Nano-ZnO | ZnO | Solvent-free | 80 | 2 | 85 | Eco-friendly, fast | Catalyst cost |
| Microwave-Assisted | Piperidine | Ethanol | 100 | 0.25 | 80 | Rapid, energy-efficient | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Activity
Research indicates that derivatives of 3-[(4-nitrophenyl)methylidene]pentane-2,4-dione exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 2.18–3.08 μM/mL for related derivatives . Additionally, some studies suggest potential antiviral activities against specific viruses, highlighting the compound's versatility in combating infectious diseases .
Cytotoxicity in Cancer Research
The compound has also been investigated for its cytotoxic effects against cancer cell lines. Preliminary studies suggest that certain analogs of this compound exhibit selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies and minimizing side effects associated with traditional chemotherapy.
Materials Science
Synthesis of Novel Materials
The unique structure of this compound allows it to serve as a precursor for synthesizing various functional materials. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and sensor technologies. For example, complexes formed with transition metals have demonstrated enhanced catalytic activity in organic transformations .
Polymer Chemistry
In polymer science, derivatives of this compound are being studied for their potential use as monomers in the synthesis of polymers with specific properties. The incorporation of nitrophenyl groups can impart desirable characteristics such as increased thermal stability and enhanced mechanical properties to the resulting polymers .
Analytical Chemistry
Spectroscopic Applications
this compound is utilized in various spectroscopic techniques due to its distinct absorbance characteristics. It has been employed as a chromogenic reagent in colorimetric assays for the detection of metal ions and other analytes. The nitrophenyl moiety enhances the sensitivity of these assays, making it a valuable tool in analytical laboratories .
Chromatographic Techniques
The compound's stability and solubility make it suitable for use in high-performance liquid chromatography (HPLC) applications. It can serve as a standard or reference material for method development and validation in pharmaceutical analysis .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pentane-2,4-dione backbone can form chelates with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects. Specific pathways and targets may vary depending on the context of its application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pentane-2,4-dione Derivatives
Key Comparative Insights
Electronic Effects and Reactivity The 4-nitro group in this compound enhances electrophilicity at the methylidene carbon compared to electron-donating substituents (e.g., methoxy or methyl groups in derivatives like 1d and 1e from ). This facilitates nucleophilic additions or cyclization reactions. In contrast, the 4-carboxyphenylamino derivative (C₁₃H₁₃NO₄) forms strong intramolecular N–H⋯O hydrogen bonds, stabilizing the keto-enol tautomer and influencing supramolecular assembly .
Solubility and Polarity
- Derivatives with polar substituents (e.g., 4-hydroxy or 4-carboxy ) exhibit higher solubility in polar solvents due to hydrogen-bonding capacity. For example, 3-[(4-hydroxyphenyl)methyl]pentane-2,4-dione (CAS: 15451-07-7) is water-soluble .
- The 4-nitro derivative’s solubility is moderate in aprotic solvents (e.g., DMSO, acetone), as the nitro group reduces hydrogen bond basicity compared to trifluoromethyl or hydroxy derivatives .
Thermal Stability and Melting Points Halogenated derivatives (e.g., 4-bromo, 3-[(4-bromophenyl)methyl]pentane-2,4-dione) exhibit higher melting points (e.g., 98–99°C for bromo vs. 41–44°C for chloro analogs) due to increased molecular symmetry and van der Waals interactions . The sulfanyl-linked nitro derivative (C₁₁H₁₁NO₄S) shows reduced thermal stability compared to methylidene analogs, likely due to weaker conjugation between the sulfur atom and the diketone backbone .
Biological and Catalytic Applications Schiff base derivatives (e.g., 3-[(3-chlorophenylamino)methylidene]pentane-2,4-dione) demonstrate antimicrobial activity, attributed to the chloro substituent’s electronegativity and lipophilicity .
Table 2: Spectroscopic and Analytical Data Comparison
Biological Activity
3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione, also known as a nitrophenyl derivative of pentane-2,4-dione, is an organic compound with the potential for various biological activities. Its structure includes a nitrophenyl group that significantly influences its reactivity and interaction with biological systems. This article explores its biological activity, focusing on antimicrobial and anticancer properties, alongside relevant research findings and case studies.
- Molecular Formula : C12H11NO4
- Molecular Weight : 233.23 g/mol
- CAS Number : 29197-16-8
The compound's structure allows it to undergo various chemical reactions, including oxidation and reduction, which can lead to different biological effects depending on the resultant derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| P. aeruginosa | 12 |
These results suggest that the compound's nitrophenyl group contributes to its effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. For instance, it has shown promise in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis induction and interference with cellular signaling pathways.
Case Study : A study assessed the cytotoxic effects of this compound on U87 glioblastoma cells. The results demonstrated a dose-dependent inhibition of cell viability:
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 10 | 85 | |
| 25 | 70 | |
| 50 | 50 | 32 |
| 100 | 30 |
The compound exhibited an IC50 value of approximately 32 µM, indicating significant cytotoxicity against glioblastoma cells compared to control treatments .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Electron Transfer Reactions : The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress levels.
- Chelation with Metal Ions : The pentane-2,4-dione backbone can form chelates with metal ions, potentially modulating enzyme activity and signaling pathways.
- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells .
Comparison with Similar Compounds
Comparative studies with similar diketone compounds reveal unique properties attributable to the nitro substitution:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| 3-[(4-Chlorophenyl)methylidene]pentane-2,4-dione | Moderate | Moderate |
| 3-[(4-Methylphenyl)methylidene]pentane-2,4-dione | No | Low |
The presence of the nitro group enhances both antimicrobial and anticancer activities compared to other substituents like chlorine or methyl groups.
Q & A
Q. What are the standard protocols for synthesizing 3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione with high yield and purity?
Methodological Answer: Synthesis typically involves a Claisen-Schmidt condensation reaction between 4-nitrobenzaldehyde and pentane-2,4-dione under basic conditions. Key steps include:
- Reagent Optimization : Use a catalytic base (e.g., NaOH or piperidine) in ethanol or methanol to facilitate enolate formation .
- Temperature Control : Maintain 60–80°C to accelerate aldol adduct formation while minimizing side reactions like retro-aldol decomposition .
- Purification : Recrystallize the product from ethanol or dichloromethane to achieve >95% purity, confirmed by melting point analysis and HPLC .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Hazard Mitigation : Wear nitrile gloves and safety goggles due to potential skin/eye irritation from nitro groups .
- Ventilation : Use a fume hood during synthesis to avoid inhalation of organic vapors .
- Waste Disposal : Neutralize acidic byproducts before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- Quantum Chemical Calculations :
- Reaction Pathway Simulation : Employ software like Gaussian or ORCA to simulate intermediates in Diels-Alder reactions, leveraging the compound’s α,β-unsaturated ketone moiety .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis Framework :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed concentrations, solvent systems) to isolate variables .
- Data Normalization : Normalize bioactivity data against reference compounds (e.g., doxorubicin for cytotoxicity) to account for assay variability .
- Mechanistic Studies : Use fluorescence quenching or SPR to quantify binding affinities with biomolecules (e.g., DNA or enzymes), resolving discrepancies in IC₅₀ values .
Q. How can researchers design experiments to elucidate the compound’s role in enzyme inhibition?
Methodological Answer:
- Kinetic Assays :
- Perform Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Use Lineweaver-Burk plots to calculate inhibition constants (Kᵢ) .
- Molecular Docking : Model interactions between the compound’s nitro group and active-site residues (e.g., serine hydrolases) using AutoDock Vina .
Q. What advanced separation techniques improve isolation of stereoisomers or tautomers?
Methodological Answer:
- Chiral Chromatography : Utilize cellulose-based chiral stationary phases (CSPs) with hexane/isopropanol gradients to resolve enantiomers .
- Dynamic NMR : Monitor tautomeric equilibria (keto-enol) in DMSO-d₆ at variable temperatures to optimize separation conditions .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in spectroscopic data between synthetic batches?
Methodological Answer:
Q. What experimental designs validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies :
- Light Exposure Tests : Conduct accelerated stability studies under UV light to assess photodegradation pathways .
Methodological Innovations
Q. How can machine learning optimize reaction conditions for derivative synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
